tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[4-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20(4)17(7-10-18-11-8-17)12-14-6-5-9-19-13-14/h5-6,9,13,18H,7-8,10-12H2,1-4H3 |
InChI Key |
DNGXNEOCXBBCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Piperidine Intermediate
The most common approach begins with functionalizing a piperidine core. As detailed in , the synthesis typically starts with tert-butyl methyl(piperidin-4-yl)carbamate (C₁₁H₂₂N₂O₂), which is subsequently modified at the 4-position of the piperidine ring. A pyridin-3-ylmethyl group is introduced via alkylation or reductive amination.
Key Steps:
-
Formation of the Piperidine Core : Reacting piperidin-4-amine with tert-butyl chloroformate and methylamine under inert conditions yields tert-butyl methyl(piperidin-4-yl)carbamate.
-
Introduction of Pyridin-3-ylmethyl Group : The piperidine intermediate undergoes alkylation with 3-(bromomethyl)pyridine or reductive amination using pyridine-3-carbaldehyde and sodium cyanoborohydride .
Example Protocol (Reductive Amination):
-
Reactants : tert-Butyl methyl(piperidin-4-yl)carbamate (634 mg, 2.96 mmol), pyridine-3-carbaldehyde (500 mg, 2.69 mmol).
-
Conditions : Methanol (50 mL), sodium cyanoborohydride (254 mg, 4.04 mmol), acetic acid (4 drops), 20°C, 16 hours .
-
Yield : 56% after purification via reverse-phase chromatography .
Nucleophilic Substitution with Halogenated Pyridines
A high-temperature nucleophilic substitution reaction enables direct coupling of a pre-functionalized pyridine derivative to the piperidine ring. This method avoids intermediate isolation, streamlining the synthesis.
Example Protocol:
-
Reactants : 3,6-Dichloro-4,5-dimethylpyridazine (11.0 g, 62.1 mmol), tert-butyl methyl(piperidin-4-yl)carbamate (23.3 g, 109 mmol).
-
Conditions : Dimethyl sulfoxide (DMSO, 310 mL), K₂CO₃ (17.2 g, 124 mmol), 120°C, 48 hours .
Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the piperidine nitrogen attacks the electron-deficient pyridazine ring .
Microwave-Assisted Coupling in Polar Aprotic Solvents
Microwave irradiation significantly reduces reaction times while improving yields. This method is particularly effective for sterically hindered intermediates.
Example Protocol:
-
Reactants : tert-Butyl methyl(piperidin-4-yl)carbamate (3.8 g, 17.8 mmol), 3,6-dichloro-4,5-dimethylpyridazine (3.0 g, 17.0 mmol).
-
Conditions : N-Methyl-2-pyrrolidone (NMP, 14 mL), N,N-diisopropylethylamine (4.43 mL, 25.4 mmol), 150°C, 5 hours .
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance mixing and heat transfer, minimizing side reactions.
Key Features:
-
Catalyst : Heterogeneous catalysts (e.g., Pd/C) facilitate hydrogenation steps.
-
Solvent System : Toluene or ethyl acetate for improved solubility.
-
Throughput : 1–5 kg/day with >90% purity.
Comparative Analysis of Preparation Methods
Table 1 summarizes critical parameters across the four methods:
Optimization Strategies and Challenges
Solvent Selection : Polar aprotic solvents like DMSO and NMP improve reactant solubility but complicate purification . Switching to ethanol/water mixtures reduces costs without sacrificing yield .
Temperature Control : Exothermic reactions (e.g., alkylation) require precise cooling to prevent decomposition. Adiabatic reactors mitigate this in industrial settings.
Catalyst Recycling : Pd/C recovery remains challenging due to pyridine coordination. Recent advances in magnetic nanoparticle-supported catalysts show promise .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding methylamine and the corresponding piperidine-pyridine derivative. This reaction is critical for deprotection in synthetic pathways.
| Reaction Type | Conditions | Reagents/Solvents | Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (1–2 M), reflux | Aqueous HCl, ethanol | 4-(Pyridin-3-ylmethyl)piperidin-4-amine hydrochloride + CO₂ + methanol | |
| Basic Hydrolysis | NaOH (1–2 M), 60–80°C | Aqueous NaOH, THF | 4-(Pyridin-3-ylmethyl)piperidin-4-amine + CO₂ + methanol |
Key Notes :
-
Acidic conditions protonate the carbamate oxygen, accelerating cleavage.
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.
Nucleophilic Substitution at the Carbamate Nitrogen
The methyl group on the carbamate nitrogen can participate in alkylation or acylation reactions, modifying the compound’s pharmacological profile.
| Reaction Type | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 50°C, 12 h | tert-Butyl (alkyl)methylcarbamate derivatives | |
| Acylation | Acyl chlorides (e.g., AcCl) | Pyridine, RT, 6 h | tert-Butyl (acyl)methylcarbamate derivatives |
Mechanistic Insight :
-
Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic acyl substitution.
Curtius Rearrangement in Synthetic Pathways
Though not directly observed for this compound, structurally related intermediates undergo Curtius rearrangement to form isocyanates, which are trapped as carbamates.
| Reaction Type | Reagents | Conditions | Yield/Purity | Reference |
|---|---|---|---|---|
| Curtius Rearrangement | DPPA, triethylamine | Toluene, 100°C, 12–20 h | 60% yield (crude) |
Application :
-
Used in the synthesis of nilotinib precursors, highlighting the utility of carbamate intermediates in medicinal chemistry .
Functionalization of the Piperidine Ring
The piperidine nitrogen and pyridine moiety enable further derivatization:
Alkylation/Acylation at Piperidine Nitrogen
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Benzyl bromide | DIPEA, DCM, RT, 6 h | N-Benzyl-piperidine derivative |
| Acylation | Acetic anhydride | Pyridine, 40°C, 3 h | N-Acetyl-piperidine derivative |
Pyridine Ring Modifications
-
Electrophilic Aromatic Substitution : Limited due to electron-deficient pyridine ring.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but degrades under strong oxidative conditions:
| Condition | Temperature | Outcome |
|---|---|---|
| Thermal Decomposition | >200°C | Cleavage to pyridine-piperidine fragments |
| Oxidative Stress | H₂O₂, RT, 24 h | Oxidation of pyridine methyl group to COOH |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H27N3O2
Molecular Weight: 303.42 g/mol
IUPAC Name: tert-butyl N-(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate
The compound features a piperidine ring with a pyridin-3-ylmethyl substitution and a tert-butyl carbamate group, which contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that related piperidine derivatives showed substantial cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 50 | Induction of apoptosis |
| A549 (lung cancer) | 75 | Inhibition of cell proliferation |
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects, particularly in enhancing immune responses against tumors. In vitro studies showed that it could enhance the activity of mouse splenocytes against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests potential as an immunotherapeutic agent.
| Concentration (nM) | Effect |
|---|---|
| 100 | Significant immune cell activation |
| 200 | Enhanced cytotoxicity against tumor cells |
Case Study 1: PD-L1 Inhibition
A doctoral thesis explored the biological activity of several piperidine derivatives, including tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, confirming its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, this compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity. The results indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar piperidine compounds.
Industrial Applications
The synthesis of this compound typically involves the reaction of 4-(pyridin-3-ylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This process can be scaled for industrial production while maintaining high yield and purity through automated reactors and controlled reaction conditions .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 4-(pyridin-3-ylmethyl)piperidin-4-yl core, which differentiates it from analogs with simpler substituents. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural Comparison of Piperidine Carbamate Derivatives
*Similarity scores calculated using structural fingerprint-based algorithms .
Functional Implications
Pyridin-3-ylmethyl Group : This group in the target compound enables π-π stacking interactions with biological targets, a feature absent in analogs like 163271-08-7 (methyl-only substituent). Such interactions are critical in drug design for enhancing binding affinity to aromatic residues in enzymes or receptors .
Biological Activity
Introduction
tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate, also known by its CAS number 1253403-51-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound's molecular formula is with a molecular weight of 305.42 g/mol. The structural representation indicates the presence of a piperidine ring and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.42 g/mol |
| CAS Number | 1253403-51-8 |
| Synonyms | tert-Butyl 〔[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl〕carbamate |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuroprotection and anti-inflammatory effects:
-
Neuroprotective Effects :
- A study demonstrated that related compounds can inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease (AD). The compound showed a protective effect on astrocytes against Aβ-induced toxicity by reducing TNF-α levels and free radicals in vitro .
- In vivo studies indicated that while the compound did not significantly alter cognitive deficits in scopolamine-treated rats, it did show potential as a multi-target therapeutic agent against AD-related pathologies .
-
Enzyme Inhibition :
- The compound has been reported to act as an inhibitor of both β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease. Specifically, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a K_i value of 0.17 μM for acetylcholinesterase .
- Anti-inflammatory Activity :
In Vitro Studies
In vitro studies have shown that this compound can increase the viability of astrocytes exposed to toxic Aβ peptides. The following data highlights its protective effects:
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control (no treatment) | 100% |
| Aβ 1-42 treatment only | 43.78 ± 7.17% |
| Aβ 1-42 + tert-butyl methyl carbamate | 62.98 ± 4.92% |
These results indicate that the compound significantly improves cell viability when co-administered with toxic agents .
In Vivo Studies
In vivo evaluations using scopolamine-induced models showed no significant cognitive improvement compared to control treatments; however, this was attributed to the bioavailability issues within the brain . This highlights the need for further pharmacokinetic studies to optimize delivery methods.
Q & A
Q. What are the recommended synthetic routes for tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate, and how can purity be ensured during synthesis?
Answer: The synthesis typically involves multi-step reactions, including:
- Protection of the piperidine amine with a tert-butoxycarbonyl (Boc) group.
- Condensation and alkylation : Similar to methods described for structurally analogous compounds (e.g., coupling pyridinylmethyl groups to the piperidine core using reagents like 3-pyridinecarboxaldehyde) .
- Purification : Silica gel column chromatography or recrystallization to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., ¹H/¹³C NMR for functional group verification) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Engineering Controls : Use fume hoods for weighing and reactions. Ensure access to emergency eyewash stations and showers .
- Storage : Store in a cool, dry place away from oxidizing agents. Refer to GHS hazard classifications (e.g., H315 for skin irritation) from safety data sheets .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to identify pyridine (δ 8.5–7.5 ppm) and piperidine (δ 3.0–1.5 ppm) protons .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance solubility of intermediates .
- Catalysts : Add triethylamine (TEA) or DMAP to accelerate carbamate formation .
- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., Boc deprotection).
- Design of Experiments (DOE) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .
Q. How should researchers address contradictory data regarding the compound’s stability under varying pH conditions?
Answer:
- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with literature data (e.g., ’s GHS stability classifications) .
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the carbamate group at acidic pH) .
- Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate pH-specific effects.
Q. What pharmacological targets are plausible for this compound based on structural analogs?
Answer:
- Kinase Inhibition : The pyridine and piperidine moieties are common in kinase inhibitors (e.g., JAK/STAT pathways). Perform enzymatic assays (e.g., ADP-Glo™) to evaluate IC₅₀ values .
- GPCR Modulation : Structural similarity to piperidine-based serotonin receptor ligands suggests potential CNS activity. Use radioligand binding assays (e.g., 5-HT₆ receptors) to assess affinity .
- Computational Modeling : Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. What strategies are effective for synthesizing derivatives with modified pyridine or piperidine moieties?
Answer:
- Pyridine Modifications : Introduce substituents (e.g., halogens) via Suzuki-Miyaura cross-coupling using pyridinyl boronic acids .
- Piperidine Functionalization : Perform N-alkylation with methyl iodide or reductive amination to add side chains .
- Characterization : Validate derivatives using 2D NMR (e.g., HSQC, COSY) to confirm regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
